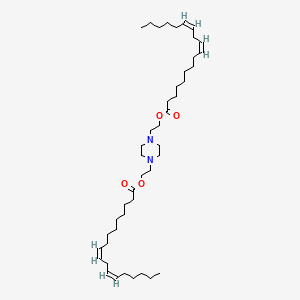
2-(5-iodo-1H-indol-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-iodo-1H-indol-3-yl)acetonitrile is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by the presence of an iodine atom at the 5-position of the indole ring and an acetonitrile group at the 3-position, is of interest due to its potential biological and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-iodo-1H-indol-3-yl)acetonitrile typically involves the iodination of indole derivatives followed by the introduction of the acetonitrile group. One common method includes the reaction of 5-iodoindole with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography .
化学反应分析
Types of Reactions
2-(5-iodo-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(5-azido-1H-indol-3-yl)acetonitrile .
科学研究应用
2-(5-iodo-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of fluorescent dyes and materials for organic electronics
作用机制
The mechanism of action of 2-(5-iodo-1H-indol-3-yl)acetonitrile is not fully understood. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The iodine atom and acetonitrile group may enhance the compound’s ability to bind to specific targets, influencing biological pathways such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-methoxy-2-(1H-indol-3-yl)acetonitrile: Contains a methoxy group instead of iodine, affecting its electronic properties and reactivity.
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Similar structure but with an acetamide group, used in different biological applications
Uniqueness
2-(5-iodo-1H-indol-3-yl)acetonitrile is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .
属性
分子式 |
C10H7IN2 |
|---|---|
分子量 |
282.08 g/mol |
IUPAC 名称 |
2-(5-iodo-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7IN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 |
InChI 键 |
FPZYBJQWDBXPGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1I)C(=CN2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)








![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)


![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)

